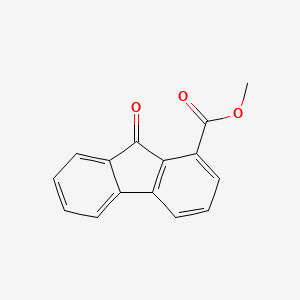

Methyl 9-oxo-9H-fluorene-1-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 9-oxofluorene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c1-18-15(17)12-8-4-7-10-9-5-2-3-6-11(9)14(16)13(10)12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCCMRBQNJERFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277961 | |

| Record name | Methyl 9-oxo-9H-fluorene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5406-90-6 | |

| Record name | Methyl 9-oxo-9H-fluorene-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5406-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 9-oxo-9H-fluorene-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005406906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC5325 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 9-oxo-9H-fluorene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Methyl 9 Oxo 9h Fluorene 1 Carboxylate

Established Synthetic Pathways to the 9-Oxo-9H-fluorene Core

The synthesis of the fundamental 9-oxo-9H-fluorene core, also known as the fluorenone nucleus, is a critical first step in obtaining Methyl 9-oxo-9H-fluorene-1-carboxylate. Traditional methods have laid the groundwork for more advanced synthetic designs.

Cyclization and Oxidation Reactions for Fluorenone Ring Formation

The construction of the tricyclic fluorenone system is commonly achieved through intramolecular cyclization reactions followed by or concurrent with oxidation. One of the most traditional and enduring methods is the intramolecular Friedel-Crafts acylation of biphenyl-2-carboxylic acid derivatives. mdpi.com This acid-mediated cyclization effectively forms the central five-membered ring containing the ketone.

Another major route to the fluorenone core is the oxidation of the corresponding fluorene (B118485) hydrocarbon. researchgate.net Various oxidizing agents have been employed for this transformation. A greener approach involves the use of air or molecular oxygen as the oxidant, often in the presence of a base like potassium hydroxide (B78521) in a suitable solvent such as THF. rsc.org This method is highly efficient for producing fluorenones, including those with various substituents. rsc.org The reaction can also be catalyzed by metal complexes, such as those of manganese, which can facilitate the oxidation under mild conditions. researchgate.net

| Reaction Type | Reagents and Conditions | Key Features | Reference |

| Intramolecular Friedel-Crafts Acylation | Biphenyl-2-carboxylic acid, Strong acid (e.g., H₂SO₄) | Forms the central ketone-containing ring. | mdpi.com |

| Oxidation of Fluorene | Fluorene, O₂, KOH, THF | Green and efficient method. | rsc.org |

| Catalytic Oxidation | Fluorene, Air, Manganese oxide catalyst | Mild and environmentally friendly conditions. | researchgate.net |

Precursor Chemistry: Synthesis of 9-Oxo-9H-fluorene-1-carboxylic Acid and its Esterification

The direct precursor to the target molecule is 9-oxo-9H-fluorene-1-carboxylic acid. cymitquimica.com This intermediate is often synthesized through the oxidation of fluoranthene (B47539) using strong oxidizing agents like potassium dichromate. lookchem.com An alternative route involves the cyclization of diphenic acid in the presence of concentrated sulfuric acid to yield 9-oxo-9H-fluorene-4-carboxylic acid, a constitutional isomer of the desired precursor. prepchem.com

Once 9-oxo-9H-fluorene-1-carboxylic acid is obtained, the final step is a straightforward esterification to yield this compound. This is typically achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride. prepchem.com

| Precursor | Synthetic Step | Reagents and Conditions | Product | Reference |

| Fluoranthene | Oxidation | K₂Cr₂O₇ | 9-Oxo-9H-fluorene-1-carboxylic acid | lookchem.com |

| 9-Oxo-9H-fluorene-1-carboxylic acid | Esterification | Methanol, HCl | This compound | prepchem.com |

| Fluorene-9-carboxylic acid | Saponification | Acid/Base | Fluorene-9-carboxylic acid | google.comgoogle.com |

Advanced and Green Synthetic Approaches for this compound

Modern synthetic chemistry has driven the development of more efficient, selective, and environmentally friendly methods for the preparation of fluorenone derivatives.

Catalytic Strategies (e.g., Transition Metal-Mediated Syntheses)

Transition metal catalysis has emerged as a powerful tool for the synthesis of fluorenones. nih.govresearchgate.net Palladium-catalyzed reactions are particularly prominent. One such strategy involves the dehydrogenative cyclization of benzophenones, which offers a direct route to the fluorenone core through dual C-H bond functionalization. acs.org This method demonstrates excellent functional group compatibility. acs.org Another innovative palladium-catalyzed approach is the sequential reaction of 2-bromobenzaldehydes with arylboronic acids, which proceeds through an addition and cyclization sequence via C-H activation. acs.org

Copper-catalyzed methods have also been developed. For instance, the synthesis of fluorenone derivatives can be achieved through the catalytic oxidation of fluorene using a water-soluble copper complex with molecular oxygen as the oxidant, representing a green and cost-effective approach. globethesis.com

| Catalyst System | Reaction Type | Substrates | Key Advantages | Reference |

| Palladium(II) acetate (B1210297)/TFA | Dehydrogenative Cyclization | Benzophenones | High efficiency, good functional group tolerance | acs.org |

| Palladacycle | Sequential Addition/Cyclization | 2-Bromobenzaldehydes, Arylboronic acids | Access to a variety of substituted fluorenones | acs.org |

| Copper(II) chloride/Ligand | Aerobic Oxidation | Fluorene | Green oxidant (O₂), aqueous medium | globethesis.com |

Regioselective Functionalization of the Fluorene Backbone

Achieving regioselectivity in the functionalization of the fluorene backbone is crucial for the synthesis of specific isomers like this compound. nih.gov Directed metalation strategies, for example using TMPMgCl·LiCl, allow for highly regioselective functionalization at specific positions of the fluorene ring system. nih.gov While this example focuses on bromofluorenecarbaldehydes, the principle of directed ortho-metalation can be a powerful tool for introducing substituents at desired positions on the fluorene scaffold. The functionalization of the spiro[fluorene-9,9′-xanthene] backbone has also been explored, demonstrating the potential for creating complex, three-dimensional structures. rsc.org

Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of fluorenones. researchgate.net A highly efficient and environmentally friendly method for the synthesis of 9-fluorenones involves the aerobic oxidation of 9H-fluorenes using potassium hydroxide in THF under ambient conditions. rsc.org This protocol avoids the use of harsh or toxic oxidizing agents.

Furthermore, the use of water as a solvent in the synthesis of fluorenone derivatives, as seen in the copper-catalyzed oxidation of fluorene, significantly reduces the environmental impact of the process. globethesis.com The development of metal-free oxidative cyclization reactions, for instance using tert-butyl hydroperoxide (TBHP) to promote the cyclization of 2-(aminomethyl)biphenyls, also represents a move towards more sustainable synthetic methods. nih.gov

| Green Approach | Methodology | Key Sustainability Feature | Reference |

| Aerobic Oxidation | Oxidation of 9H-fluorenes with KOH/THF/Air | Use of air as the terminal oxidant. | rsc.org |

| Aqueous Synthesis | Copper-catalyzed oxidation of fluorene in water | Avoidance of organic solvents. | globethesis.com |

| Metal-Free Cyclization | TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls | Avoids the use of transition metal catalysts. | nih.gov |

Purification and Isolation Techniques for High-Purity Research Samples

The acquisition of this compound in high purity is essential for its application in research and as a synthetic intermediate. The isolation and purification of this compound and its structural analogs from crude reaction mixtures typically involve a combination of chromatographic and recrystallization techniques. The choice of method is often dictated by the nature of the impurities present, which are largely dependent on the synthetic route employed.

For fluorene derivatives, including carboxylated and ketonic forms, column chromatography is a widely adopted and effective purification method. Flash chromatography, utilizing silica (B1680970) gel as the stationary phase, is particularly common. The selection of the mobile phase is critical for achieving optimal separation. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is frequently used. The polarity of the eluent is carefully adjusted to effectively separate the desired product from unreacted starting materials and byproducts.

One study on the synthesis of various substituted 3-hydroxy-9H-fluorene-2-carboxylates, which are structurally related to the target compound, details the use of flash chromatography with a silica gel (230–400 mesh) column. mdpi.com The crude product, after an initial workup involving quenching with an aqueous solution and extraction with an organic solvent, is concentrated under reduced pressure and then subjected to chromatographic purification. mdpi.com The effectiveness of the separation is monitored by Thin-Layer Chromatography (TLC), with specific retention factor (Rf) values indicating the purity of the collected fractions. For example, a related compound, ethyl 3-oxo-1-phenyl-2,3,9,9a-tetrahydro-1H-fluorene-2-carboxylate, was purified using a hexane/ethyl acetate (9:1) solvent system, yielding a product with an Rf of 0.26. mdpi.com Another derivative was purified with a hexane/ethyl acetate ratio of 19:1. mdpi.com

Similarly, the purification of a bromofluorenecarbaldehyde derivative was achieved via flash column chromatography on silica gel with a cyclohexane (B81311) (CH) and ethyl acetate (EE) mobile phase in a 20:1 ratio. rsc.org

Recrystallization is another powerful technique employed to obtain high-purity crystalline solids. This method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. For fluorene-based compounds, various organic solvents have been successfully used for recrystallization. In one instance, a fluorene derivative was further purified by recrystallization from acetonitrile. rsc.org In another preparation, the purification of 9-bromo-9-phenylfluorene (B18599) was accomplished by recrystallization from isooctane, yielding light-yellow, lustrous flakes. orgsyn.org Methanol has also been used to recrystallize fluorene derivatives. nih.gov The process typically involves dissolving the crude product in a minimum amount of a hot solvent and then allowing the solution to cool slowly, which promotes the formation of well-defined crystals of the pure compound, while impurities remain in the mother liquor. The purity of the recrystallized product is often confirmed by its sharp melting point.

The table below summarizes purification techniques and conditions reported for compounds structurally analogous to this compound, which can be adapted for its purification.

Table 1: Purification Parameters for Fluorene Derivatives

| Compound Class | Purification Method | Stationary Phase | Mobile Phase / Solvent | Purity Indicator |

|---|---|---|---|---|

| Fluorene-carboxylates | Flash Chromatography | Silica Gel (230–400 mesh) | Hexane/Ethyl Acetate (9:1) | Rf = 0.26 |

| Fluorene-carboxylates | Flash Chromatography | Silica Gel (230–400 mesh) | Hexane/Ethyl Acetate (19:1) | Rf = 0.32-0.35 |

| Bromofluorene-carbaldehydes | Flash Chromatography | Silica Gel | Cyclohexane/Ethyl Acetate (20:1) | - |

| Bromofluorene-carbaldehydes | Recrystallization | - | Acetonitrile | Colorless solid |

The final purity of the isolated this compound is typically assessed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis, which should correspond to the values of a pure sample.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-hydroxy-9H-fluorene-2-carboxylates |

| Hexane |

| Ethyl acetate |

| Ethyl 3-oxo-1-phenyl-2,3,9,9a-tetrahydro-1H-fluorene-2-carboxylate |

| Bromofluorenecarbaldehyde |

| Cyclohexane |

| Acetonitrile |

| 9-bromo-9-phenylfluorene |

| Isooctane |

Reactivity Profiles and Mechanistic Investigations of Methyl 9 Oxo 9h Fluorene 1 Carboxylate

Chemical Reactivity at the 9-Oxo Carbonyl Group

The carbonyl group at the C-9 position is a prominent site for chemical reactions. It is an electrophilic center, susceptible to attack by various nucleophiles, and can participate in a range of addition and condensation reactions.

Nucleophilic addition is a fundamental reaction of the ketone in Methyl 9-oxo-9H-fluorene-1-carboxylate. The carbon atom of the carbonyl group is electron-deficient and readily reacts with electron-rich species. youtube.com

Reductions: The 9-oxo group can be reduced to a secondary alcohol, yielding Methyl 9-hydroxy-9H-fluorene-1-carboxylate. This transformation is typically achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Grignard Additions: Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily add to ketones to form new carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.com The reaction of this compound with a Grignard reagent, followed by an acidic workup, results in the formation of a tertiary alcohol. masterorganicchemistry.com For example, reacting the compound with methylmagnesium bromide would yield Methyl 9-hydroxy-9-methyl-9H-fluorene-1-carboxylate. The first step involves the nucleophilic attack of the Grignard's carbanionic carbon on the carbonyl carbon. youtube.commasterorganicchemistry.com

Table 1: Nucleophilic Addition Reactions at the 9-Oxo Group

| Reaction Type | Reagent | Product |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | Methyl 9-hydroxy-9H-fluorene-1-carboxylate |

Condensation reactions provide a powerful method for converting the carbonyl group into a carbon-carbon double bond.

Wittig Reaction: The Wittig reaction is a widely used method for converting ketones into alkenes by reacting them with a phosphonium (B103445) ylide (a Wittig reagent). masterorganicchemistry.comwikipedia.org For this compound, this reaction can be used to introduce an exocyclic double bond at the 9-position. For instance, treatment with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would produce Methyl 9-methylene-9H-fluorene-1-carboxylate. The reaction mechanism is believed to proceed through a [2+2] cycloaddition between the ylide and the ketone, forming a four-membered oxaphosphetane intermediate which then decomposes to the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comwikipedia.org

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of a ketone with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives), catalyzed by a weak base. This reaction would result in a new α,β-unsaturated system attached to the 9-position of the fluorene (B118485) ring.

Table 2: Condensation Reactions at the 9-Oxo Group

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Methyl 9-methylene-9H-fluorene-1-carboxylate |

Aromatic Reactivity of the Fluorene Ring System

The fused aromatic rings of the fluorene nucleus can undergo substitution reactions, although their reactivity is influenced by the existing electron-withdrawing ketone and ester groups.

Both the carbonyl and the methyl carboxylate groups are electron-withdrawing and deactivating towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the meta positions relative to their points of attachment.

Nitration: The nitration of fluorenone typically occurs at the 2- and 7-positions, which are para to the carbonyl bridge but meta to the carbonyl group within each respective benzene (B151609) ring. For this compound, the directing effects of both substituents must be considered. Nitration is expected to occur on the ring that does not bear the carboxylate group, likely at the 7-position, to yield Methyl 7-nitro-9-oxo-9H-fluorene-1-carboxylate. researchgate.net

Halogenation: Similar to nitration, halogenation with reagents like bromine (Br₂) in the presence of a Lewis acid catalyst would also be directed by the deactivating groups. The preparation of compounds such as 2,7-dibromo-9H-fluoren-9-one demonstrates that halogenation of the fluorenone core is feasible. researchgate.net

Table 3: Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Methyl 7-nitro-9-oxo-9H-fluorene-1-carboxylate |

Modern synthetic methods allow for the functionalization of the fluorene core through metal-catalyzed reactions.

Metalation: Direct C-H activation or metalation can be achieved using strong bases like lithium diisopropylamide (LDA) or organolithium reagents. These reactions can lead to the formation of an organometallic intermediate that can be trapped with various electrophiles.

Cross-Coupling Methodologies: If a halogenated derivative of this compound is prepared (as described in 3.2.1), it can serve as a substrate in a variety of cross-coupling reactions. For example, a bromo-substituted derivative could undergo Suzuki coupling with a boronic acid or Stille coupling with an organostannane to introduce new aryl or vinyl groups onto the fluorene framework. Copper-catalyzed cross-coupling reactions are also a modern tool for forming new C-N and C=O bonds. researchgate.net

Photochemical and Thermal Transformation Pathways

The fluorenone moiety is well-known for its rich photochemical activity, which stems from the n-π* transition of the carbonyl group.

Photochemical Transformations: Upon absorption of UV light, the carbonyl group can be excited to a singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This excited state can participate in several reactions. In the presence of a hydrogen donor, it can undergo photoreduction to form the corresponding pinacol (B44631) or alcohol. 9-Fluorenone (B1672902) is also used as a photosensitizer in various reactions. researchgate.net Its derivatives can serve as excellent photosensitizers for applications like photopolymerization. researchgate.net

Thermal Transformations: The parent acid, 9-Oxo-9H-fluorene-1-carboxylic acid, has a high melting point of 194-196 °C, indicating significant thermal stability. lookchem.com The ester derivative is likewise expected to be thermally robust. At very high temperatures, decomposition would occur, likely through decarboxylation or fragmentation of the ring system.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl 9-hydroxy-9H-fluorene-1-carboxylate |

| Sodium borohydride |

| Lithium aluminum hydride |

| Methylmagnesium bromide |

| Methyl 9-hydroxy-9-methyl-9H-fluorene-1-carboxylate |

| Methylenetriphenylphosphorane |

| Methyl 9-methylene-9H-fluorene-1-carboxylate |

| Triphenylphosphine oxide |

| Malononitrile |

| Methyl 9-(dicyanomethylene)-9H-fluorene-1-carboxylate |

| Methyl 7-nitro-9-oxo-9H-fluorene-1-carboxylate |

| 2,7-dibromo-9H-fluoren-9-one |

| Methyl 2,7-dibromo-9-oxo-9H-fluorene-1-carboxylate |

| Lithium diisopropylamide |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms for compounds like this compound involves a combination of kinetic experiments and spectroscopic analysis. While specific studies on this exact molecule are limited, the principles can be understood from research on related fluorenone and fluorene carboxylate species.

Kinetic studies are fundamental in determining the rate of a reaction and its dependence on the concentration of reactants, catalysts, and temperature. This data is crucial for proposing a plausible reaction mechanism. For instance, in reactions involving fluorene derivatives, monitoring the disappearance of a reactant or the appearance of a product over time using techniques like UV-Vis spectroscopy or chromatography allows for the determination of the reaction order and the rate constant.

Spectroscopic methods are indispensable for identifying the structures of reactants, products, and any transient intermediates that may form during a reaction. The primary techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Characterization of Related Precursors

The spectroscopic data of the parent compound, 9-oxo-9H-fluorene-1-carboxylic acid, provides a baseline for understanding the spectral features of its methyl ester derivative.

Infrared (IR) Spectroscopy: The IR spectrum of 9-oxo-9H-fluorene-1-carboxylic acid shows characteristic absorption bands for the ketone and carboxylic acid functionalities. A sharp band at 1746 cm⁻¹ is attributed to the C=O stretching vibration of the ketone group. lookchem.com The carboxylic acid C=O stretch appears at a lower frequency, 1668 cm⁻¹, due to conjugation with the fluorenone ring. lookchem.com The presence of a C-O linkage in the carboxylic acid group is confirmed by a sharp absorption band at 1279 cm⁻¹. lookchem.com For this compound, one would expect to see the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic C-O stretches for the ester group, in addition to the persistent ketonic C=O stretch.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: In the ¹H NMR spectrum of 9-oxo-9H-fluorene-1-carboxylic acid, the aromatic protons resonate in the range of 7.0-9.0 ppm. lookchem.com The carboxylic acid proton appears as a broad peak around 3.6 ppm. lookchem.com For the methyl ester, this broad peak would be replaced by a sharp singlet, typically appearing around 3.5-4.0 ppm, corresponding to the methyl protons of the ester group.

Mechanistic Insights from Related Reactions

Studies on the synthesis of substituted fluorene carboxylates offer valuable insights into the types of mechanisms that can be elucidated using spectroscopic techniques. For example, the synthesis of 3-hydroxy-9H-fluorene-2-carboxylates involves a Michael addition followed by a Robinson annulation. mdpi.com The structures of the intermediates and final products in such reactions are confirmed by detailed NMR, IR, and high-resolution mass spectrometry (HRMS) data. mdpi.com The isolation and characterization of these intermediates are key to confirming the proposed reaction pathway. mdpi.com

Theoretical studies on the oxidation of 9-fluorenone, the parent ketone of the target compound, have also been conducted to understand its reaction mechanisms at a molecular level. mdpi.com These computational studies calculate the activation energies for different reaction pathways, providing a theoretical framework that can be correlated with experimental kinetic data. mdpi.com For instance, the activation Gibbs energy for the bimolecular reaction of fluorene with oxygen to form 9-fluorenone and water is a key parameter in understanding its formation. mdpi.com

Interactive Data Table: Spectroscopic Data of 9-oxo-9H-fluorene-1-carboxylic Acid

| Spectroscopic Technique | Functional Group | Characteristic Peak/Signal | Reference |

| IR Spectroscopy | Ketone C=O | 1746 cm⁻¹ | lookchem.com |

| IR Spectroscopy | Carboxylic Acid C=O | 1668 cm⁻¹ | lookchem.com |

| IR Spectroscopy | Carboxylic Acid C-O | 1279 cm⁻¹ | lookchem.com |

| ¹H NMR Spectroscopy | Aromatic C-H | 7.0-9.0 ppm | lookchem.com |

| ¹H NMR Spectroscopy | Carboxylic Acid O-H | 3.6 ppm (broad) | lookchem.com |

Derivatization Strategies and Structure Property Relationship Studies for Methyl 9 Oxo 9h Fluorene 1 Carboxylate Analogs

Modifications of the Methyl Ester Functionality

The methyl ester group at the 1-position of the fluorenone core is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups and the exploration of structure-activity relationships.

Hydrolysis to the Carboxylic Acid and Subsequent Amidation or Transesterification

A fundamental transformation of the methyl ester is its hydrolysis to the corresponding carboxylic acid, 9-oxo-9H-fluorene-1-carboxylic acid. This reaction is typically achieved through saponification, for instance, by heating with a base like sodium hydroxide (B78521) in a suitable solvent, followed by acidification. lookchem.com This carboxylic acid serves as a pivotal intermediate for further derivatization, notably through amidation and transesterification.

Amidation: The resulting 9-oxo-9H-fluorene-1-carboxylic acid can be coupled with a diverse range of primary and secondary amines to form the corresponding amides. This reaction can be facilitated by various coupling agents that activate the carboxylic acid. For instance, studies on fluorenone-carboxamide scaffolds have highlighted their potential as selective binding agents for tetraplex DNA. lookchem.com The synthesis of N-aryl-9-oxo-9H-fluorene-1-carboxamides has been explored, with compounds like N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene carboxamide showing promising biological activity. lookchem.com The reaction of 9-oxo-9H-fluorene-1-carboxylic acid with benzohydrazide (B10538) in refluxing methanol (B129727) is another example, leading to the formation of hydrazone Schiff bases which can act as ligands for metal complexes. lookchem.com

| Reactant 1 | Reactant 2 | Product |

| 9-oxo-9H-fluorene-1-carboxylic acid | Amine (e.g., aniline, benzohydrazide) | N-substituted-9-oxo-9H-fluorene-1-carboxamide |

Transesterification: While specific examples for Methyl 9-oxo-9H-fluorene-1-carboxylate are not prevalent in the reviewed literature, the methyl ester can, in principle, undergo transesterification with other alcohols under acidic or basic conditions to yield different ester derivatives. This process would allow for the introduction of various alkyl or aryl groups, potentially influencing the molecule's steric and electronic properties.

Conversion to other Functional Groups (e.g., Alcohols, Nitriles)

The methyl ester functionality can be transformed into other key chemical groups, such as alcohols and nitriles, further diversifying the available analogs.

Reduction to Alcohols: The methyl ester can be reduced to the corresponding primary alcohol, (1-hydroxymethyl)-9-fluorenone. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective in reducing esters. masterorganicchemistry.comlibretexts.orgucalgary.ca This reduction converts the ester to a hydroxymethyl group, which can introduce new hydrogen bonding capabilities and serve as a handle for further functionalization.

| Starting Material | Reagent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | (1-Hydroxymethyl)-9-fluorenone |

Conversion to Nitriles: Although a direct, one-step conversion of the methyl ester to a nitrile is not a standard transformation, a multi-step sequence can be envisioned. This would typically involve hydrolysis of the ester to the carboxylic acid, followed by conversion to a primary amide, and subsequent dehydration to the nitrile, 1-cyano-9-fluorenone. This introduces a linear, electron-withdrawing cyano group, which can significantly alter the electronic properties of the fluorenone system.

Substitution and Functionalization of the Fluorene (B118485) Ring System

The aromatic backbone of the fluorene ring system presents multiple sites for substitution, enabling the synthesis of a vast array of derivatives with tailored properties.

Direct Functionalization Methods

Direct functionalization of the fluorene ring can be achieved through electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these reactions are influenced by the existing substituents, namely the ketone and the methyl carboxylate groups. For instance, nitration of fluorenone derivatives has been reported, which could potentially introduce nitro groups onto the aromatic rings of this compound. researchgate.net Halogenation reactions, such as bromination, are also common methods for functionalizing aromatic rings and could be applied to this system. The resulting halogenated derivatives are valuable intermediates for further transformations, such as cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds. nih.govnih.gov A bromo-substituted this compound could be coupled with various boronic acids to introduce new aryl or alkyl substituents, thereby extending the π-system or introducing specific functionalities.

| Reaction Type | Reagents | Potential Product |

| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | Nitro-substituted this compound |

| Halogenation | Halogenating agent (e.g., Br₂, NBS) | Halo-substituted this compound |

| Suzuki Coupling | Bromo-derivative, Boronic acid, Pd catalyst | Aryl/Alkyl-substituted this compound |

Synthesis of Spatially Defined Fluorene-Based Architectures

The fluorene scaffold can be incorporated into larger, spatially defined architectures such as macrocycles and other complex molecular structures. rsc.orgresearchgate.net These structures are of interest for applications in host-guest chemistry, molecular recognition, and materials science. The synthesis of such architectures often involves the use of bifunctional fluorene derivatives that can be linked together. For example, derivatives of this compound, appropriately functionalized on the fluorene ring, could serve as building blocks for the construction of fluorene-based macrocycles. rsc.org

Design and Synthesis of Ligands and Coordination Complexes Derived from this compound

The derivatization of this compound is a key strategy for the design and synthesis of novel ligands for coordination chemistry. The resulting metal complexes have potential applications in catalysis, materials science, and medicinal chemistry.

A common approach involves the hydrolysis of the methyl ester to 9-oxo-9H-fluorene-1-carboxylic acid, which can then be used to synthesize ligands. For example, the reaction of this carboxylic acid with hydrazides produces hydrazone Schiff base ligands. These ligands can then be reacted with various metal salts, such as those of copper(II), to form coordination complexes. lookchem.com

Another strategy involves the reduction of the methyl ester to the corresponding aldehyde, 9-oxo-9H-fluorene-1-carbaldehyde. This aldehyde can then be condensed with a variety of primary amines to form Schiff base ligands. jocpr.comrdd.edu.iq These versatile ligands can coordinate to a wide range of metal ions through the imine nitrogen and other donor atoms present in the structure, leading to the formation of diverse metal complexes with potentially interesting magnetic, electronic, and catalytic properties. nih.govsci-hub.se

| Ligand Precursor | Amine | Ligand Type | Potential Metal Ions |

| 9-oxo-9H-fluorene-1-carboxylic acid | Benzohydrazide | Hydrazone Schiff Base | Cu(II), Ni(II), Co(II) lookchem.com |

| 9-oxo-9H-fluorene-1-carbaldehyde | Various primary amines | Schiff Base | Various transition metals |

Ligand Design Principles Based on the Fluorenone Carboxylate Scaffold

The fluorenone carboxylate scaffold serves as a versatile platform for the design of ligands with tailored properties for metal coordination and biological applications. The inherent characteristics of this scaffold, including its rigid, planar, and conjugated structure, provide a robust foundation for systematic modifications to influence the resulting complex's geometry, stability, and functional properties. globethesis.comsci-hub.se

Key principles in the design of ligands based on the fluorenone carboxylate scaffold include:

Modulation of Coordinating Groups: The primary coordination site is the carboxylate group at the 1-position. This group can act as a monodentate or bidentate ligand, binding to metal centers through one or both oxygen atoms. lookchem.com Further derivatization of the carboxylic acid, for instance, into amides or hydrazones, introduces additional donor atoms (N, O), creating multidentate ligands with altered coordination preferences and stability. For example, the conversion of 9-oxo-9H-fluorene-1-carboxylic acid to hydrazone Schiff bases introduces an imine nitrogen and an amide oxygen, which can participate in metal chelation. lookchem.com

Substitution on the Fluorenone Core: The aromatic rings of the fluorenone scaffold are amenable to substitution, allowing for the fine-tuning of electronic and steric properties. Introducing electron-withdrawing or electron-donating groups at various positions can influence the electron density at the coordinating atoms, thereby affecting the strength of the metal-ligand bond. For instance, the introduction of a hydrophobic group at the 7-position of a related 9-fluorenone-2-carboxylic acid scaffold was guided by modeling studies to generate new tubulin binders.

Control of Steric Hindrance: The introduction of bulky substituents near the coordination site can enforce specific geometries on the resulting metal complexes and can also impact their stability and reactivity. This steric control is a critical factor in designing selective catalysts or materials with specific optical properties.

Introduction of Functional Moieties: Appending specific functional groups to the fluorenone scaffold can impart desired properties to the final metal complex. For example, incorporating moieties known to interact with biological targets can guide the design of potential therapeutic agents.

The planarity and extended π-system of the fluorenone core also make it an interesting component for creating ligands that can participate in π-π stacking interactions, which can be a significant factor in the supramolecular assembly of coordination compounds. globethesis.com

Coordination Chemistry with Transition Metals and Rare Earth Elements

The fluorenone carboxylate scaffold, particularly 9-oxo-9H-fluorene-1-carboxylic acid and its derivatives, has been explored for its ability to form coordination complexes with a variety of transition metals and, to a lesser extent, rare earth elements.

Transition Metal Complexes:

Research has demonstrated the successful synthesis and characterization of novel metal(II) complexes using ligands derived from 9-oxo-9H-fluorene-1-carboxylic acid. lookchem.com In one study, hydrazone Schiff base ligands were synthesized by reacting the carboxylic acid with benzohydrazide. These ligands were then used to form complexes with first-row transition metals such as Cu(II), Ni(II), Co(II), and Zn(II). lookchem.com

The general stoichiometry of these complexes was found to be 1:2 (metal:ligand), with the general formula [M(L)₂], where L represents the singly deprotonated ligand. lookchem.com Spectroscopic and analytical data suggest an octahedral geometry for these metal complexes. lookchem.com The coordination typically involves the carboxylate oxygen, the imine nitrogen, and the amide oxygen of the ligand, demonstrating the multidentate nature of the derivatized scaffold.

The infrared (IR) spectra of these complexes show characteristic shifts in the vibrational frequencies of the C=O and C=N groups upon coordination to the metal ion, confirming the participation of these groups in bonding. lookchem.com

Rare Earth Element Complexes:

While the coordination chemistry of 9-oxo-9H-fluorene-1-carboxylate with rare earth elements (lanthanides) is not as extensively documented in readily available literature, general principles of lanthanide coordination with carboxylate ligands can be applied. Lanthanide ions are hard acids and exhibit a strong affinity for hard oxygen donor ligands like carboxylates. nih.gov

The coordination of lanthanides with carboxylate-containing ligands is known to be diverse, leading to the formation of materials such as coordination polymers and metal-organic frameworks (MOFs). nih.gov The coordination numbers of lanthanides are typically high (often 8 or 9) and are influenced by the size of the ligand and the number of donor atoms available for binding. nih.gov It is plausible that this compound or its corresponding carboxylic acid could form complexes with lanthanide ions, potentially exhibiting interesting luminescence properties due to the "antenna effect," where the organic ligand absorbs light and transfers the energy to the lanthanide ion.

Structure-Activity/Property Relationship (SAR/SPR) Studies of Substituted Methyl 9-oxo-9H-fluorene-1-carboxylates

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies on derivatives of this compound have been primarily focused on the development of new therapeutic agents, particularly in the area of oncology. These studies systematically modify the chemical structure of the parent compound and evaluate the impact of these changes on biological activity or physicochemical properties.

A notable area of investigation involves the synthesis and evaluation of N-aryl-9-oxo-9H-fluorene-1-carboxamides as apoptosis inducers. In these studies, the methyl ester of the parent compound is converted to a series of amides, and the substituents on the aryl ring of the amide are varied to understand their effect on anticancer activity.

One study identified N-(2-methylphenyl)-9-oxo-9H-fluorene-1-carboxamide as a novel apoptosis inducer with sub-micromolar potencies for both caspase induction and growth inhibition in various cancer cell lines. Subsequent SAR studies focusing on the carboxamide group led to the identification of N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide as a lead compound with improved aqueous solubility while retaining broad activity.

Further exploration of the 9-oxo-9H-fluorene ring itself revealed that most modifications were detrimental to the activity. However, substitutions at the 7-position of the fluorenone ring led to compounds with enhanced potency. For instance, certain substitutions at this position resulted in compounds with significantly lower EC₅₀ values against cancer cell lines compared to the original lead compound. Interestingly, these modifications also appeared to alter the mechanism of action, with some of the new analogs showing activity in tubulin inhibition assays.

The following interactive data table summarizes the structure-activity relationship data for a series of N-aryl-9-oxo-9H-fluorene-1-carboxamide analogs, highlighting the impact of substitutions on their biological activity.

| Compound | R Group (Substitution on Aryl Amine) | Caspase 3/7 Activation EC₅₀ (µM) in T47D cells |

| 1a | 2-Methylphenyl | 0.85 |

| 1b | 3-Methylphenyl | 1.2 |

| 1c | 4-Methylphenyl | 1.5 |

| 1d | 2,6-Dimethylphenyl | >10 |

| 1e | 2-Ethylphenyl | 0.65 |

| 1f | 2-Chlorophenyl | 0.92 |

| 1g | 2-Bromophenyl | 0.78 |

| 1h | 2-Iodophenyl | 0.61 |

| 1i | 2-(Trifluoromethyl)phenyl | 1.3 |

| 1j | 2-Methoxyphenyl | 1.9 |

| 1k | 2-(1H-Pyrazol-1-yl)phenyl | 0.45 |

| 1l | 2-(Dimethylamino)phenyl | >10 |

Data sourced from a study on N-aryl-9-oxo-9H-fluorene-1-carboxamides as apoptosis inducers.

These SAR studies underscore the importance of the substitution pattern on both the carboxamide moiety and the fluorenone ring in determining the biological activity of this class of compounds. The findings provide a rational basis for the design of more potent and selective analogs for potential therapeutic applications.

Advanced Spectroscopic and Analytical Methodologies for Characterization of Methyl 9 Oxo 9h Fluorene 1 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Methyl 9-oxo-9H-fluorene-1-carboxylate. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Advanced 1D (¹H, ¹³C) and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR techniques such as ¹H (proton) and ¹³C (carbon-13) NMR provide foundational information about the molecular structure. For a compound like this compound, the ¹H NMR spectrum would reveal distinct signals for each chemically unique proton, including those on the aromatic rings and the methyl ester group. The chemical shift of these signals indicates their electronic environment, while the splitting patterns (multiplicity) reveal the number of neighboring protons.

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by showing correlations between different nuclei. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing the proton connectivity within the fluorenone backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbon atoms they are directly attached to, allowing for the definitive assignment of carbon signals based on their known proton assignments. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.netnih.gov This is particularly powerful for identifying the placement of substituents like the carboxylate group and for connecting different fragments of the molecule, such as the ester group to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is useful for determining the three-dimensional structure and conformation of the molecule.

While specific data for this compound is not available, analysis of the parent compound, 9-Fluorenone (B1672902), provides expected chemical shift regions. bmrb.ionih.govstudy.com Aromatic protons typically appear between 7.0 and 8.5 ppm, while the carbonyl carbon (C9) in the ¹³C spectrum is significantly downfield.

Table 1: Representative ¹H and ¹³C NMR Data for the 9-Fluorenone Moiety (Note: This table is based on the parent compound 9-Fluorenone and serves as an illustrative example. Actual shifts for this compound will vary due to the substituent.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H1, H8 | Doublet | - |

| H2, H7 | Triplet | - |

| H3, H6 | Triplet | - |

| H4, H5 | Doublet | - |

| C=O (C9) | - | ~193 |

Solid-State NMR for Polymorphic and Crystalline Analysis

Solid-State NMR (ssNMR) is a powerful technique for studying materials in their solid form. It is particularly valuable for analyzing polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can detect subtle differences in the local chemical environment of atoms in the crystal lattice. For a compound like this compound, ssNMR could be used to characterize its crystalline form, identify the presence of different polymorphs, and study its molecular arrangement in the solid state.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₅H₁₀O₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. Techniques like electrospray ionization (ESI) are often coupled with HRMS for this purpose. mdpi.com

Table 2: HRMS Data for this compound

| Formula | Calculated Monoisotopic Mass (Da) | Common Adducts |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS-MS for Quantitative and Qualitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds. lucideon.com In this method, the sample is vaporized and separated based on its boiling point and interactions with a capillary column before being detected by a mass spectrometer. researchgate.net GC-MS is widely used for both qualitative identification (by comparing the resulting mass spectrum to library data) and quantitative analysis (by measuring the intensity of specific ions). nih.gov

For this compound, GC-MS could be used to determine its purity and quantify its presence in a mixture. The electron ionization (EI) mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used for structural confirmation.

Tandem mass spectrometry (GC-MS-MS) adds another layer of specificity and sensitivity, making it ideal for quantitative analysis in complex matrices. researchgate.net This technique involves selecting a specific parent ion, fragmenting it, and then detecting a specific daughter ion, which significantly reduces background noise and improves detection limits.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution-Phase Studies

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, less volatile, and thermally fragile molecules directly from a solution. ekb.eg It generates ions with minimal fragmentation, typically producing protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. nih.gov ESI-MS is valuable for confirming the molecular weight of this compound and can be used to study its behavior in solution. It is often the ionization source coupled with liquid chromatography (LC) for LC-MS analysis, which is a powerful tool for separating and analyzing components of a liquid mixture. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. These techniques probe the vibrational and rotational modes of molecular bonds, which are unique to the compound's structure. For this compound, the spectra would be dominated by signals corresponding to its key structural features: the fluorenone core, the ketone group, and the methyl ester group.

In an IR spectrum, the presence of the conjugated ketone (C=O) stretching vibration is a key diagnostic peak, typically appearing in the region of 1715-1680 cm⁻¹. The ester carbonyl (C=O) stretch would also be prominent, generally found at a higher frequency, around 1750-1735 cm⁻¹. The aromatic C=C stretching vibrations of the fluorene (B118485) backbone would produce a series of peaks in the 1600-1450 cm⁻¹ region. Additionally, C-O stretching vibrations from the ester group would be visible in the 1300-1000 cm⁻¹ range.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (methyl) | Stretching | 2960-2850 |

| Ester C=O | Stretching | ~1740 |

| Ketone C=O | Stretching | ~1710 |

| Aromatic C=C | Stretching | 1600-1450 |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

Table 2: Representative Crystallographic Data for a Related Fluorene Derivative

| Parameter | Value |

|---|---|

| Compound | 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.3458 (6) |

| b (Å) | 10.9995 (5) |

| c (Å) | 11.6669 (5) |

| β (°) | 108.973 (2) |

| Volume (ų) | 1621.50 (13) |

Computational and Theoretical Investigations of Methyl 9 Oxo 9h Fluorene 1 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) has become a popular computational method for studying fluorene (B118485) derivatives due to its balance of accuracy and computational cost. researchgate.net This approach is used to investigate the electronic and optical properties of these molecules. researchgate.net DFT calculations focus on the electron density to determine the energy of the system, which in turn allows for the elucidation of its molecular structure, vibrational frequencies, and electronic properties. nih.govmdpi.com For fluorene-based compounds, DFT has been successfully used to study their molecular structure, harmonic vibrational frequencies, and Raman scattering activities. nih.gov

A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of a molecule. nih.govucm.es A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and is a key factor in designing materials for applications like organic solar cells. nih.govresearchgate.net For instance, in studies of related fluorene derivatives, the introduction of different functional groups has been shown to modulate the HOMO-LUMO energy gap, thereby tuning the material's properties for specific applications. researchgate.net The distribution of the HOMO and LUMO across the molecular structure provides insights into the regions that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). nih.govdntb.gov.ua

While specific DFT data for Methyl 9-oxo-9H-fluorene-1-carboxylate is not extensively available in the reviewed literature, the following table provides representative theoretical values for its electronic properties based on calculations performed on similar fluorene structures.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 2.5 D |

These are representative theoretical values and may vary depending on the specific DFT functional and basis set used in the calculation.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods, while computationally more intensive than DFT, can provide very high accuracy for predicting molecular properties. Perturbational Molecular Orbital (PMO) analysis of ab initio SCF-MO wave functions is one such approach that allows for a quantitative description of the interactions between molecular fragments. nist.gov For complex molecules, these methods can be used to rigorously calculate properties and understand conformational effects, such as rotation around bonds. nist.gov While specific ab initio studies on this compound are not prevalent in the literature, these methods are invaluable for obtaining benchmark data for smaller, related molecules, which can then be used to validate more computationally efficient methods like DFT.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of the conformational landscape of a molecule and its interactions with its environment. For fluorene-based polymers, MD simulations have been employed to understand aggregation phenomena and the influence of counterions on the polymer structure. researchgate.net These simulations can reveal how the molecule flexes, rotates, and interacts with neighboring molecules, which is crucial for understanding its bulk properties. For instance, in the context of drug design, MD simulations can be used to study the stability of a ligand within the binding pocket of a protein. researchgate.net For this compound, MD simulations could be used to explore its conformational flexibility, particularly the rotation of the methyl carboxylate group, and to understand how it packs in a solid-state material or interacts with a solvent.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational methods are frequently used to predict spectroscopic parameters such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These predictions are then compared with experimental data to validate the computational model and to aid in the interpretation of the experimental spectra. lookchem.com For example, DFT calculations have been used to predict the vibrational frequencies of the carboxyl group in various compounds, showing good agreement with experimental FTIR spectra. lookchem.com

For 9-oxo-9H-fluorene-1-carboxylic acid, a closely related precursor, experimental IR spectroscopy shows characteristic bands for the carboxylic acid C=O group at 1668 cm⁻¹ and the ketone C=O group at 1746 cm⁻¹. mdpi.com The ¹H NMR spectrum of this precursor in DMSO-d6 shows a broad peak for the carboxylic acid proton at 3.6 ppm and aromatic protons in the range of 7.0-9.0 ppm. mdpi.com Theoretical calculations for this compound would be expected to predict IR and NMR spectra consistent with these features, with additional signals corresponding to the methyl ester group.

The following table presents a hypothetical comparison of predicted and experimental spectroscopic data for this compound, based on data from related compounds. mdpi.comresearchgate.net

| Spectroscopic Data | Predicted Value | Experimental Value (from related compounds) |

|---|---|---|

| ¹H NMR (ppm, aromatic protons) | 7.2 - 8.0 | ~7.0 - 9.0 mdpi.com |

| ¹H NMR (ppm, -OCH₃) | ~3.9 | N/A |

| IR (cm⁻¹, C=O ketone) | ~1720 | ~1746 mdpi.com |

| IR (cm⁻¹, C=O ester) | ~1700 | ~1669 researchgate.net |

These are illustrative values. Actual experimental and predicted values may differ.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model chemical reactions, providing insights into the reaction mechanism, energetics, and the structure of transition states. This is particularly useful for understanding how a molecule is formed and how it might react with other species. For instance, the degradation pathways of fluorene have been studied, identifying key intermediates and enzymatic reactions. researchgate.netresearchgate.net A possible reaction mechanism for the synthesis of spiro[fluorene-9,9'-xanthene] (B3069175) derivatives from 9-oxo-9H-fluorene-4-carboxylic acids has also been proposed based on computational studies. researchgate.net For this compound, reaction pathway modeling could be used to investigate its synthesis, for example, through the esterification of 9-oxo-9H-fluorene-1-carboxylic acid, or to explore its potential degradation pathways. These studies would involve locating the transition state structures and calculating the activation energies for each step of the reaction.

Applications of Methyl 9 Oxo 9h Fluorene 1 Carboxylate in Advanced Chemical Systems

Role as a Key Intermediate in Complex Organic Synthesis

The fluorenone scaffold, the central structural feature of Methyl 9-oxo-9H-fluorene-1-carboxylate, is a recurrent motif in numerous molecules of biological and chemical importance. researchgate.net Its unique electronic properties and structural rigidity make it an invaluable starting point for the construction of more elaborate molecular architectures.

The fluorenone core is a powerful platform for both convergent and divergent synthetic strategies. In divergent synthesis, a common intermediate is used to create a library of structurally related compounds. The fluorenone skeleton, and by extension this compound, serves as an excellent pluripotent intermediate. For instance, palladium-catalyzed dual C-H functionalization of benzophenones provides a concise route to various fluorenone derivatives. acs.org This method showcases outstanding functional group compatibility, allowing for the synthesis of a wide array of substituted fluorenones from a common precursor class. acs.org

Different catalytic systems can be employed to achieve diverse outcomes. Rhodium-catalyzed intramolecular acylation of biarylcarboxylic acids is another efficient method for accessing the fluorenone core. organic-chemistry.org Furthermore, synthetic strategies can be controlled to produce different products from the same starting materials by simply changing additives or reaction conditions, a hallmark of divergent synthesis.

Table 1: Selected Synthetic Methodologies for Fluorenone Derivatives

| Catalytic System | Reaction Type | Starting Materials | Product | Reference(s) |

|---|---|---|---|---|

| Palladium (Pd) | Dehydrogenative Cyclization | Benzophenones | Fluorenones | acs.org |

| Palladium (Pd) | Carbonylative Cyclization | o-Halobiaryls | Fluorenones | organic-chemistry.org |

| Rhodium (Rh) | Intramolecular Acylation | Biarylcarboxylic Acids | Fluorenones | organic-chemistry.org |

| Copper (Cu) | Oxidation | Fluorenes | Fluorenones | globethesis.com |

| Nickel (Ni) | C-alkylation | 9-Fluorenone (B1672902) hydrazone, Alcohols | 9-Monoalkylated fluorenes | figshare.com |

The fluorenone structural motif is found in a variety of natural products and bioactive compounds, making its derivatives attractive targets for synthetic chemists. researchgate.netthieme.de Compounds incorporating the fluorenone scaffold have shown potential as antimalarial, antiviral, and anticancer agents. researchgate.net

Synthetic methodologies aimed at constructing this core are thus of high importance. This compound, with its functional handles, is a prime candidate for elaboration into more complex, biologically relevant molecules. For example, the synthesis of fluorenone-fused coumarins has been achieved through the reaction of diethyl 1,3-acetonedicarboxylate with 2-hydroxybenzylidineindenediones, demonstrating how the fluorenone core can be integrated into polycyclic systems with potential pharmaceutical applications. thieme.de The development of new synthetic protocols, such as gold-catalyzed oxidation/C-H activation/cyclization sequences, continues to expand the toolkit for creating valuable fluorenone-based structures. researchgate.net The functional groups on this compound (the ketone and ester) provide reactive sites for further chemical modification, enabling its use as a scaffold to build analogs of complex natural products.

Development of Functional Organic Materials

The intriguing and tunable photophysical and physicochemical properties of fluorenones make them essential components in materials science. researchgate.netresearchgate.net Their rigid and planar structure facilitates π-π stacking, while their electron-accepting nature makes them suitable for applications in electronics.

Fluorene (B118485) and its derivatives are considered promising materials for organic light-emitting diodes (OLEDs) due to their high photoluminescence efficiency and good thermal stability. mdpi.comresearchgate.net The fluorenone unit, being a strong electron acceptor, is particularly useful in the design of advanced materials, including those for thermally-activated delayed fluorescence (TADF). researchgate.net Symmetrical fluorene derivatives with various substituents have been synthesized and successfully applied in OLEDs, demonstrating deep-blue to blue-green emission. researchgate.netscilit.com

Fluorenone-based materials serve as an excellent platform for engineering new materials for photonic and optoelectronic applications. ru.nl The specific compound this compound can act as a crucial building block for larger, conjugated systems used as emitters or hosts in OLED devices. mdpi.comresearchgate.net Additionally, fluorenones are effective photosensitizers, capable of generating reactive oxygen species upon irradiation. nih.gov This property is valuable not only in photodynamic therapy but also in the design of chemical sensors. nih.govresearchgate.netdigitellinc.com For example, a sensor for hydrogen peroxide has been developed based on a fluorenone-functionalized reduced graphene oxide composite. researchgate.net

The fluorenone moiety is a valuable component in the construction of functional polymers and well-ordered supramolecular structures. The synthesis of soluble poly(fluorenone) has been reported, yielding a polymer with high electron affinity that has potential for use as an n-type material in plastic electronics. rsc.org Copolymers of dioctylfluorene and fluorenone have also been synthesized, exhibiting large Stokes shifts, a desirable property for various sensing and imaging applications. uri.edu

In supramolecular chemistry, the planar nature of the fluorenone core promotes self-assembly through π-π stacking interactions. researchgate.net The precise control of two-dimensional supramolecular co-assemblies of fluorenone derivatives has been demonstrated at liquid-solid interfaces, highlighting the potential to create ordered nanoarchitectures for applications in nanoelectronics and nanopatterning. researchgate.netnih.govacs.org The ketone and ester groups of this compound can participate in hydrogen bonding, providing an additional tool to guide the self-assembly process and create complex, functional supramolecular systems. tue.nl

Table 2: Applications of Fluorenone-Based Functional Materials

| Application Area | Material Type | Key Property | Function of Fluorenone Core | Reference(s) |

|---|---|---|---|---|

| Optoelectronics | Small Molecules, Polymers | Electroluminescence, High Electron Affinity | Emitter, Host, n-type Material | mdpi.comresearchgate.netru.nlrsc.org |

| Sensors | Composites, Polymers | Fluorescence Quenching, Redox Activity | Photosensitizer, Electrochemical Probe | researchgate.neturi.edu |

| Polymer Science | Copolymers | High Electron Affinity, Large Stokes Shift | Monomeric Unit | rsc.orguri.edu |

| Supramolecular Chemistry | Self-Assembled Monolayers | π-π Stacking, Hydrogen Bonding | Structural Scaffold | researchgate.netresearchgate.netnih.gov |

Contribution to Catalysis Research

The synthesis of fluorenones is often achieved through transition-metal catalysis, and this area of research has produced a variety of efficient and selective methods. organic-chemistry.org Palladium, rhodium, and copper-based catalysts are frequently used to construct the fluorenone skeleton through reactions like dehydrogenative cyclization and oxidation. acs.orgglobethesis.com For instance, a water-soluble copper catalyst system has been developed for the aerobic oxidation of fluorenes to fluorenones, representing a move towards greener and more sustainable chemical processes. globethesis.com

While often the product of catalysis, the fluorenone structure itself can be incorporated into systems with catalytic or sensory functions. The rigid framework and electronic properties of the fluorenone core can influence the activity of a catalytic center attached to it. For example, fluorenone derivatives have been used to create electrochemical sensors where the fluorenone moiety plays a role in the catalytic reaction that leads to the detection signal. researchgate.net Although direct use of this compound as a catalyst is not widely reported, its structure makes it a candidate for development as a ligand in organometallic catalysis or as a scaffold for designing new catalytic systems.

Design of Organocatalysts and Ligands from Fluorene Derivatives

The development of novel organocatalysts and ligands is a cornerstone of modern chemical synthesis. Fluorene and its derivatives, including this compound, offer a rigid and tunable platform for designing these critical components. The core structure can be functionalized to create molecules with specific steric and electronic properties, which are essential for catalytic activity and selectivity.

Research into fluorene-based compounds has shown their utility in various catalytic applications. For instance, the development of imidazolidinone-based organocatalysts, pioneered by David MacMillan, has revolutionized asymmetric catalysis by providing a metal-free pathway to enantiomerically enriched products. sigmaaldrich.com While not directly involving this compound, this work highlights the potential of complex organic scaffolds to act as catalysts. The fluorenone structure, with its inherent polarity and sites for functionalization, is a candidate for the development of new classes of organocatalysts. researchgate.net

Furthermore, fluorene derivatives are used to create ligands for metal-catalyzed reactions. The synthesis of novel metal (II) complexes from 9-Oxo-9H-fluorene-1-carboxylic acid, the immediate precursor to this compound, demonstrates the capability of this scaffold to coordinate with metal centers. lookchem.com These complexes, while studied for their biological activity, provide a blueprint for designing catalytic systems. lookchem.com The carboxylate and ketone moieties can act as binding sites, and the aromatic rings can be modified to tune the ligand's electronic properties, influencing the reactivity and selectivity of the metal catalyst. rsc.orgrsc.org

A review of fluorenone synthesis and applications indicates their role as crucial intermediates in creating molecules for materials science and medicinal chemistry, underscoring the importance of their synthetic accessibility and derivatization. researchgate.net

Table 1: Key Synthetic Approaches for Fluorenone Derivatives

| Precursor Compound | Reagents and Conditions | Resulting Compound Class | Reference |

|---|---|---|---|

| Fluoranthene (B47539) | Potassium dichromate (oxidizing agent) | 9-Oxo-9H-fluorene-1-carboxylic acid | lookchem.com |

| 2-Bromobenzaldehydes, Arylboronic acids | Palladacycle catalyst, sequential addition and cyclization | Substituted fluorenones | acs.org |

| Biarylcarboxylic acids | Photoredox catalysis, deoxygenative radical cyclization | Fluorenones | organic-chemistry.org |

| Fluorene | Dialkyl carbonate, alkali metal hydride, then saponification | Fluorene-9-carboxylic acid | google.com |

| Fluorene | Aerobic oxidation | Fluorenone | wikipedia.org |

This table presents various methods for synthesizing the fluorenone core structure, which is central to this compound.

Exploration in Heterogeneous and Homogeneous Catalytic Systems

The application of fluorenone derivatives extends to both heterogeneous and homogeneous catalysis, where they can function as ligands or as part of larger catalytic structures.

Homogeneous Catalysis: In homogeneous systems, ligands based on fluorenone can be tailored to control the activity and selectivity of metal catalysts. rsc.org The electronic nature of the fluorenone system, which contains both electron-donating and electron-withdrawing characteristics, can be modulated through substitution. This tuning is critical for optimizing catalytic cycles, such as cross-coupling reactions, hydrogenations, and polymerizations. dtu.dknih.gov For example, research on dinuclear molybdenum complexes with redox-active fluorenone-based bridging ligands has demonstrated that the ligand itself participates in the electronic processes of the catalytic cycle. rsc.org The reduction of the fluorenone unit influences the redox potentials of the metal centers, showcasing a sophisticated level of ligand-metal interplay. rsc.org The synthesis of fluorenone derivatives through palladium-catalyzed carbonylative reactions further points to the compatibility of this chemical class with transition metal catalysis. organic-chemistry.org

Heterogeneous Catalysis: For heterogeneous catalysis, fluorenone derivatives can be immobilized on solid supports. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. The functional groups on this compound, such as the ester, could serve as anchoring points for grafting the molecule onto silica (B1680970), polymers, or metal-organic frameworks (MOFs). While specific research on the heterogeneous catalytic applications of this exact compound is not prominent, the broader class of fluorenones serves as important intermediates for functional polymer materials. globethesis.com

Table 2: Examples of Catalytic Systems Utilizing Fluorenone-Related Structures

| Catalytic System | Description | Application | Key Finding | Reference |

|---|---|---|---|---|

| Molybdenum dinuclear complex with fluorenone-based ligand | Homogeneous catalyst with a redox-active bridging ligand. | Redox processes | The fluorenone ligand is an active participant, mediating the electronic communication between metal centers. | rsc.org |

| Copper complexes with water-soluble N-ligands | Homogeneous catalyst for the oxidation of fluorene to fluorenone. | Synthesis of fluorenone derivatives | An environmentally benign method using molecular oxygen in water was developed. | globethesis.com |

| Rhodium(I)/Diene complexes | Homogeneous catalyst for additions of arylborons to ketones. | C-C bond formation | Provides an efficient route to complex alcohols, a reaction type where fluorenone-based ligands could be explored. | acs.org |

| Ruthenium nanoparticles in ionic liquid | Nanoparticle catalyst stabilized by various ligands. | Hydrogenation | Catalyst activity can be tuned by σ-donor (increasing activity) and π-acceptor (decreasing activity) ligands. | rsc.org |

This table provides examples of how fluorenone structures and related concepts are explored in catalytic research.

Environmental and Atmospheric Chemistry Research

Fluorene and its derivatives, including oxidized forms like fluorenones, are a class of polycyclic aromatic hydrocarbons (PAHs) that are monitored in the environment due to their origins from combustion processes and their potential toxicity. mit.edunih.govethz.ch Research in this area focuses on developing methods for their detection and understanding their formation and fate in the atmosphere.

Understanding Formation Pathways of Environmental Fluorene Derivatives

Fluorene derivatives in the environment can originate from direct emissions or form through chemical reactions in the atmosphere. nih.gov Parent PAHs, released from incomplete combustion of fossil fuels and biomass, can undergo oxidation in the atmosphere to form OPAHs, including fluorenones. nih.govnih.gov

The primary atmospheric oxidants responsible for these transformations are:

Hydroxyl radicals (OH): Highly reactive species that are photochemically produced in the atmosphere and readily react with PAHs.

Ozone (O₃): A common atmospheric oxidant that can react with PAHs, particularly those adsorbed on the surface of particulate matter.

Nitrate radicals (NO₃): An important oxidant during nighttime.

The transformation of a parent PAH like fluorene into 9-fluorenone is a key atmospheric process. mit.eduethz.ch This can occur through abiotic oxidation in the atmosphere, which may alter the toxicity of the original compound. nih.gov Studies have shown that such oxidized products can be formed from parent PAHs adsorbed on atmospheric particles. acs.org Furthermore, microbial degradation pathways for fluorene also exist in soil and water, often proceeding through the formation of 9-fluorenone as a key intermediate. ethz.chnih.gov These natural and anthropogenic pathways contribute to the presence and distribution of fluorenone derivatives in various environmental compartments.

Emerging Research Frontiers and Future Trajectories for Methyl 9 Oxo 9h Fluorene 1 Carboxylate

Integration into Automated Synthesis and Flow Chemistry Methodologies

The transition from traditional batch synthesis to automated and continuous flow chemistry presents a significant leap forward for the production of complex molecules like Methyl 9-oxo-9H-fluorene-1-carboxylate. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers enhanced control over reaction parameters such as temperature, pressure, and reaction time. unimi.it This precision can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. unimi.it